EJMCh-6 vs. EJMCh-4: 42-Fold Superiority in M. tuberculosis MIC₅₀
EJMCh-6 demonstrates markedly higher potency than its closest structural analog EJMCh-4 (5-bromo instead of 5,6-dimethyl substitution) against M. tuberculosis H37Rv [1]. In head-to-head testing under identical broth culture conditions, EJMCh-6 achieved an MIC₅₀ of 0.029 µM and MIC₉₉ of 0.145 µM, whereas EJMCh-4 required 1.22 µM (MIC₅₀) and 2.44 µM (MIC₉₉) [1]. Both compounds showed low cytotoxicity against human monocyte-derived macrophages (IC₅₀ > 128 µM), yielding selectivity indices that heavily favor EJMCh-6 [1].
| Evidence Dimension | In vitro antimycobacterial potency (MIC₅₀ / MIC₉₉) |
|---|---|
| Target Compound Data | EJMCh-6: MIC₅₀ = 0.029 µM, MIC₉₉ = 0.145 µM |
| Comparator Or Baseline | EJMCh-4: MIC₅₀ = 1.22 µM, MIC₉₉ = 2.44 µM |
| Quantified Difference | EJMCh-6 is ~42-fold more potent than EJMCh-4 by MIC₅₀; ~17-fold by MIC₉₉ |
| Conditions | M. tuberculosis H37Rv in broth culture; OD₆₀₀ and CFU measurements |
Why This Matters
For researchers procuring benzimidazole MmpL3 inhibitors, EJMCh-6's 42-fold potency advantage over the 5-bromo analog means lower compound consumption, reduced solvent interference, and a wider experimental window in dose-response studies.
- [1] Korycka-Machała M, Viljoen A, Pawełczyk J, Borówka P, Dziadek B, Gobis K, Brzostek A, Kawka M, Blaise M, Strapagiel D, Kremer L, Dziadek J. 1H-Benzo[d]Imidazole Derivatives Affect MmpL3 in Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2019 Sep 23;63(10):e00441-19. doi: 10.1128/AAC.00441-19. View Source
